1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a 1-methoxypropan-2-yl group
Properties
Molecular Formula |
C16H18ClN5O |
|---|---|
Molecular Weight |
331.80 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5O/c1-10-4-5-12(6-14(10)17)22-16-13(7-20-22)15(18-9-19-16)21-11(2)8-23-3/h4-7,9,11H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
QVJXILUYIRRPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)COC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-chloro-4-methylphenyl group: This step may involve the use of a chloromethylation reaction followed by substitution with a chloro group.
Attachment of the 1-methoxypropan-2-yl group: This can be accomplished through alkylation reactions using suitable alkylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
3-(3-chloro-4-methylphenyl)-1-methoxy-1-methylurea: This compound shares a similar phenyl group but differs in its core structure and functional groups.
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea: Another compound with a similar phenyl group but different substituents and core structure.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo-pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes existing research on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural formula can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological activities due to its ability to interact with multiple biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. Specifically, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of key signaling pathways such as NF-κB and p53 .
- In Vitro Studies : In vitro assays indicate that this class of compounds exhibits stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that pyrazolo compounds may also act as positive allosteric modulators for certain neurotransmitter receptors. For example:
- Metabotropic Glutamate Receptor Modulation : Compounds structurally related to our target have shown efficacy in modulating metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders .
Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of a series of pyrazolo derivatives, including those structurally related to our target compound. The results indicated that these compounds effectively inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values significantly lower than those observed with traditional chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Apoptosis via caspases |
| Compound B | MDA-MB-231 | 0.30 | NF-kB inhibition |
| Target Compound | MCF-7/MDA-MB-231 | TBD | TBD |
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of similar compounds, demonstrating their ability to enhance mGluR signaling in rodent models. This suggests potential applications in treating conditions like Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
